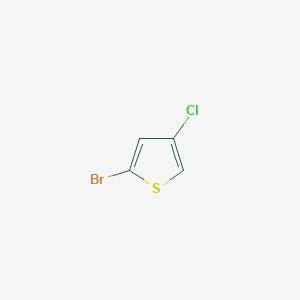

2-Bromo-4-chlorothiophene

描述

Significance of Monobrominated and Monochlorinated Thiophene (B33073) Scaffolds

Monobrominated and monochlorinated thiophenes are key starting materials in the synthesis of a variety of organic compounds. The presence of a halogen atom on the thiophene ring provides a reactive site for various coupling reactions, allowing for the introduction of different functional groups. For instance, they are utilized in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. mdpi.com This reactivity is crucial in the development of pharmaceuticals, agrochemicals, and materials science. smolecule.comevitachem.com

The position of the halogen atom on the thiophene ring influences its reactivity. The carbon atoms adjacent to the sulfur atom (the α-positions, C2 and C5) are generally more reactive towards electrophilic substitution due to the electron-donating nature of the sulfur atom. vaia.com Bromination of substituted thiophenes with reagents like N-Bromosuccinimide (NBS) often occurs with high regioselectivity at these positions. tandfonline.com The difference in reactivity between bromine and chlorine atoms on the thiophene ring can be exploited for selective, sequential reactions. mdpi.com

Thiophene-containing compounds have shown a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. cognizancejournal.comnih.gov The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govrsc.org

Overview of 2-Bromo-4-chlorothiophene as a Key Synthetic Intermediate

This compound is a dihalogenated thiophene that serves as a valuable and versatile building block in organic synthesis. americanelements.comcymitquimica.com Its structure, featuring a bromine atom at the 2-position and a chlorine atom at the 4-position, allows for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce different substituents at these two positions in a controlled manner. mdpi.com

This selective reactivity makes this compound a key intermediate for the synthesis of unsymmetrically substituted thiophenes. For example, it can undergo a Suzuki coupling reaction where an aryl group is first introduced at the 2-position, followed by a second coupling reaction to introduce a different group at the 4-position. mdpi.com This step-wise functionalization is essential for creating complex molecules with precisely defined structures.

The resulting substituted thiophenes have applications in various fields. In materials science, thiophene derivatives are used to develop conductive polymers and organic electronic materials. smolecule.com In medicinal chemistry, the ability to create a diverse range of substituted thiophenes from a single starting material like this compound is crucial for the discovery of new drug candidates.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C4H2BrClS |

| Molecular Weight | 197.48 g/mol |

| Boiling Point | 193.1±20.0 °C (Predicted) |

| Density | 1.844±0.06 g/cm3 (Predicted) |

| Appearance | Liquid |

| CAS Number | 32431-92-8 |

Table sources: americanelements.comchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-chlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-4-1-3(6)2-7-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXXYTGIEQSMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-92-8 | |

| Record name | 2-bromo-4-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Chlorothiophene

Direct Synthetic Routes

Direct synthetic routes to 2-Bromo-4-chlorothiophene involve the introduction of bromine and chlorine substituents onto a pre-existing thiophene (B33073) ring. These methods are often favored for their straightforward nature, though they can present challenges in achieving the desired regioselectivity.

Halogenation Approaches to Substituted Thiophenes

Halogenation is a fundamental reaction in thiophene chemistry. The thiophene ring is highly reactive towards electrophilic substitution, often reacting much more readily than benzene. iust.ac.ir This high reactivity necessitates carefully controlled conditions to achieve selective mono- or di-substitution and avoid the formation of polyhalogenated products. iust.ac.ir

The synthesis of this compound can be achieved by the regioselective bromination of 4-chlorothiophene. The chlorine atom at the 4-position deactivates the adjacent 3- and 5-positions to some extent, but the primary directing influence comes from the sulfur heteroatom, which activates the α-positions (2- and 5-positions) towards electrophilic attack.

In the bromination of 4-chlorothiophene, the electrophile (Br+) will preferentially attack the more activated and sterically accessible 2-position over the 5-position. This leads to the formation of this compound as the major product. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, are critical for maximizing the yield of the desired isomer and minimizing side products. For instance, the bromination of 4-chlorothiophene with bromine in the presence of a catalyst like iron is a typical method. smolecule.com Similarly, bromination of substituted toluenes can be achieved using bromine with catalysts like hydrogen peroxide and sodium periodate. chemicalbook.com

Table 1: Examples of Thiophene Halogenation Conditions

| Starting Material | Reagent(s) | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Thiophene | 2 Br₂, 48% HBr | -25 to -5 °C | 2-Bromothiophene | iust.ac.ir |

| Thiophene | 2 Br₂, 48% HBr | -10 °C to r.t. | 2,5-Dibromothiophene | iust.ac.ir |

| 4'-chloropropiophenone | Bromine, AlCl₃ | 30-35 °C, Chloroform | 2-bromo-4'-chloropropiophenone | prepchem.com |

Note: This table illustrates general halogenation conditions; specific yields for this compound synthesis require dedicated experimental investigation.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govuni-muenchen.de This strategy involves the use of a directed metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to an adjacent position. The resulting organometallic intermediate is then quenched with an electrophile.

For the synthesis of this compound, one could envision a route starting from 3-chlorothiophene. A suitable DMG at the 3-position could direct lithiation to the 2-position. Subsequent quenching of the lithiated intermediate with a bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would yield the 2-bromo-3-chlorothiophene (B1271852) isomer. To obtain the target this compound, one would start with 4-chlorothiophene. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) would selectively occur at the most acidic proton, which is at the 2-position. researchgate.net Subsequent reaction with a brominating electrophile would furnish the desired product. The use of hindered metal amide bases is a well-established method for the direct metalation of various thiophenes. researchgate.netacs.org

This method offers high regioselectivity, often exceeding that of direct electrophilic halogenation. smolecule.com However, it demands stringent anhydrous conditions and often cryogenic temperatures. smolecule.com

Table 2: Directed Metalation Strategies for Thiophene Functionalization

| Substrate | Directing Group | Metalating Agent | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 2-Chlorothiophene (B1346680) | Chlorine | n-Butyllithium | Bromine | 3-(Bromomethyl)-2-chlorothiophene* | smolecule.com |

| 2,5-Dichlorothiophene | Chlorine | TMPMgCl·LiCl | Various | 3,4-Difunctionalized dichlorothiophenes | researchgate.net |

| 3-Substituted Thiophene | Carbamate | s-BuLi | Various | 2-Substituted-3-carbamoylthiophene | nih.gov |

Note: The reference describes bromomethylation, but the principle of directed metalation followed by electrophilic quench is illustrated.

Multi-Step Synthesis from Thiophene Precursors

Multi-step syntheses allow for the construction of complex molecules through a sequence of reactions, often providing access to isomers that are difficult to obtain via direct routes.

This approach involves starting with a thiophene derivative that is subsequently modified through one or more reaction steps to install the desired bromo and chloro substituents at the 2- and 4-positions. This can include nucleophilic aromatic substitution, cross-coupling reactions, or the transformation of existing functional groups.

For example, a synthesis could begin with a thiophene bearing functional groups that can be readily converted into halogens. A thiophene with an amino group at the 2-position and a nitro group at the 4-position could be a potential precursor. The amino group can be converted to a bromo group via a Sandmeyer-type reaction, while the nitro group could be reduced to an amine, which is then converted to a chloro group. Suzuki coupling reactions are also a modern method for functionalizing halogenated thiophenes, allowing for the selective formation of C-C bonds, which demonstrates the versatility of these precursors in multi-step syntheses. mdpi.com

The functionalization of sulfur-containing rings can also be achieved through C-H activation, often directed by a sulfur-containing group itself, or through oxidative processes that generate reactive intermediates. researchgate.netacs.org These advanced methods provide routes to complex sulfur heterocycles. nih.gov

Instead of starting with a thiophene ring, it is possible to construct the this compound molecule from acyclic precursors. This bottom-up approach involves a cyclization reaction that forms the thiophene ring with the substituents already in place or in the form of precursors.

Various methods exist for thiophene synthesis via cyclization, many of which involve sulfur incorporation. nih.govorganic-chemistry.org For instance, reactions of functionalized alkynes with a sulfur source can lead to substituted thiophenes. nih.gov A potential, though complex, strategy for this compound could involve the cyclization of a 1,4-dicarbonyl compound (Paal-Knorr synthesis), a β-keto ester (Gewald synthesis), or other appropriately substituted four-carbon chains with a sulfurating agent like phosphorus pentasulfide or Lawesson's reagent. To achieve the specific 2-bromo-4-chloro substitution pattern, the acyclic starting material would need to contain the halogen atoms or groups that can be converted to them at the correct positions. For example, a [2+2+1] cyclization of diynes with elemental sulfur can produce substituted thiophenes. acs.org

Table 3: Cyclization Methods for Thiophene Synthesis

| Precursor Type | Key Reagents/Catalysts | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-Mercapto-3-yn-2-ols | PdI₂, KI | Heterocyclodehydration | Substituted Thiophenes | nih.gov |

| Alkynols | Elemental Sulfur (S₈), I₂ | Dehydration/Sulfur Cyclization | Substituted Thiophenes | organic-chemistry.org |

| Alkynyl Diols | Na₂S₂O₃, I₂ | Cascade Bisulfur Cyclization | Thieno[3,2-b]thiophenes | mdpi.com |

Reactivity and Transformational Chemistry of 2 Bromo 4 Chlorothiophene

Chemoselectivity in Dihalogenated Thiophenes

Chemoselectivity in dihalogenated thiophenes such as 2-bromo-4-chlorothiophene refers to the preferential reaction of one halogen site over the other. This selectivity is fundamental to its use in sequential, site-specific functionalization.

The primary factor driving the chemoselectivity of this compound is the difference in the carbon-halogen bond strengths. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond is more susceptible to cleavage in various chemical reactions, particularly in metal-mediated processes.

This reactivity difference is evident in halogen displacement and coupling reactions. For instance, in "halogen dance" (HD) reactions, where a halogen atom migrates under the influence of a strong base, the bromo-substituent is known to migrate preferentially over a chloro-substituent. ic.ac.uk Similarly, copper-catalyzed displacement reactions have been shown to effectively substitute bromine and iodine on thiophene (B33073) rings, while chlorine remains unreactive under the same conditions. iust.ac.ir This inherent difference allows for transformations to be selectively directed at the C-Br bond, leaving the C-Cl bond intact for subsequent reactions.

The general reactivity trend for halogens in these systems follows the order I > Br > Cl > F, which is inversely related to the bond dissociation energy.

| Halogen Bond | Typical Bond Dissociation Energy (kcal/mol) | General Reactivity in Cross-Coupling |

|---|---|---|

| C-Cl | ~96 | Low |

| C-Br | ~81 | Medium |

| C-I | ~65 | High |

Beyond the intrinsic properties of the halogens, stereoelectronic factors significantly influence reactivity. The position of the halogen on the thiophene ring is critical. Halogens at the α-positions (C2 and C5) are generally more reactive than those at the β-positions (C3 and C4). This is attributed to the greater ability of the α-positions to stabilize anionic or organometallic intermediates formed during reaction mechanisms, such as lithium-halogen exchange. iust.ac.ir

In this compound, the bromine atom is at the more reactive α-position (C2), while the chlorine atom is at a β-position (C4). This positional arrangement amplifies the inherent reactivity difference between bromine and chlorine. The α-position's proximity to the sulfur heteroatom allows for better stabilization of negative charge, facilitating reactions like metal-halogen exchange. Therefore, reagents such as n-butyllithium will selectively replace the bromine at the C2 position, generating a 2-lithiated-4-chlorothiophene intermediate that can be trapped with various electrophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and this compound is an ideal substrate for these transformations due to its differentiated reactivity. mdpi.com

The Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst to couple an organohalide with an organoboron species, is widely employed for synthesizing biaryl and heteroaryl compounds. libretexts.orgwikipedia.org For this compound, this reaction proceeds with high chemoselectivity at the C-Br bond. The greater reactivity of the C-Br bond towards the palladium catalyst allows for the selective formation of 2-aryl-4-chlorothiophenes or 2-heteroaryl-4-chlorothiophenes, preserving the C-Cl bond for potential further derivatization.

The success and efficiency of the Suzuki-Miyaura coupling of this compound depend heavily on the optimization of the catalytic system and reaction conditions. chemistryviews.org Key parameters include the choice of palladium source, ligand, base, and solvent.

Palladium Source: Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. yonedalabs.commdpi.com These pre-catalysts generate the active Pd(0) species in the reaction mixture.

Ligands: The choice of ligand is critical, particularly for coupling reactions involving less reactive chlorides or challenging substrates. mdpi.com While standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) can be effective, modern catalysis often employs bulky, electron-rich biarylphosphine ligands (e.g., SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). These advanced ligands can promote the challenging oxidative addition step and facilitate reductive elimination, leading to higher yields and broader substrate scope. mdpi.com

Base: A base is required to activate the organoboron species. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF). jcu.edu.aumdpi.com The choice of base can significantly impact reaction yield and selectivity.

Solvent: The reaction is typically carried out in aprotic solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water. mdpi.com

Recent advancements have utilized machine learning and closed-loop robotic experimentation to rapidly navigate the vast parameter space and identify optimal, general conditions for challenging heteroaryl Suzuki-Miyaura couplings. chemistryviews.orgnih.gov

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, PCy₃, SPhos, BrettPhos | Stabilizes the Pd center and modulates its reactivity. mdpi.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Activates the boronic acid for transmetalation. libretexts.org |

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. |

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The chemoselectivity observed with this compound is determined in the first and typically rate-determining step: oxidative addition. libretexts.orgnih.gov

In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The rate of oxidative addition is significantly faster for C-Br bonds than for C-Cl bonds. This kinetic preference is so pronounced that the Pd(0) complex will selectively react with the C-Br bond at the C2 position of this compound, leaving the C-Cl bond at C4 untouched.

Studies have shown that the mechanism of oxidative addition can vary depending on the halide and the ligand. berkeley.edu For aryl bromides, the reaction often proceeds through a rate-limiting dissociation of a phosphine ligand from the Pd(0)L₂ complex, followed by the addition of the aryl bromide. berkeley.edu In contrast, the addition of more robust aryl chlorides may involve a reversible dissociation of the ligand before the rate-limiting oxidative addition step. berkeley.edu This mechanistic difference further underscores the higher energy barrier and lower reactivity of the C-Cl bond compared to the C-Br bond in the crucial selectivity-determining step of the cross-coupling reaction. nih.gov

Carbon-Hydrogen Bond Functionalization Reactions (e.g., Heck-type Couplings)

Carbon-hydrogen (C-H) bond functionalization represents a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. In the context of this compound, the C-H bonds at positions 3 and 5 are potential sites for direct functionalization. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent example of such transformations. researchgate.net While direct C-H activation/Heck-type couplings on this compound are not extensively documented in dedicated studies, the principles of this reaction can be applied to understand its potential reactivity.

In a typical Heck reaction, the catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. For this compound, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, meaning that Heck-type couplings would preferentially occur at the 2-position.

Table 1: General Conditions for a Hypothetical Heck Reaction of this compound

| Parameter | Typical Conditions |

| Aryl Halide | This compound |

| Alkene | Styrene, acrylates, etc. |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. |

| Ligand | PPh₃, P(o-tol)₃, etc. |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, acetonitrile (B52724) |

| Temperature | 80-140 °C |

This table represents generalized conditions for Heck reactions involving aryl bromides and is illustrative of a potential reaction with this compound.

Other Palladium-Catalyzed Coupling Transformations

Beyond Heck-type reactions, this compound is a versatile substrate for a variety of other palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. The C-Br bond of this compound would be expected to selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base. While a specific example for this compound is not readily available, a study on the selective arylation of the structurally similar 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrates the feasibility of selective Suzuki coupling at the C-Br position. wku.edu

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. For this compound, the coupling would preferentially occur at the 2-position with an organostannane like tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would be expected to yield the corresponding 2-alkynyl-4-chlorothiophene.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. The this compound could be coupled with various organozinc reagents at the bromine-bearing carbon.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgresearchgate.net The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base would lead to the formation of a 2-amino-4-chlorothiophene derivative.

Table 2: Overview of Potential Palladium-Catalyzed Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | 4-Chloro-2-R-thiophene |

| Stille | R-Sn(Bu)₃ | 4-Chloro-2-R-thiophene |

| Sonogashira | R-C≡CH | 4-Chloro-2-(C≡C-R)-thiophene |

| Negishi | R-ZnX | 4-Chloro-2-R-thiophene |

| Buchwald-Hartwig | R₂NH | 4-Chloro-2-(NR₂)-thiophene |

This table illustrates the expected products from the selective coupling at the C-Br bond of this compound.

Derivatization Reactions

Nucleophilic Substitution and Elimination Reactions

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally difficult unless the ring is activated by strong electron-withdrawing groups. In this compound, the halogen substituents are not sufficiently activating to promote SNAr reactions under standard conditions. Therefore, direct displacement of either the bromide or chloride by common nucleophiles like alkoxides or amines is not a facile process.

However, under forcing conditions or with highly activated substrates, such reactions can occur. The relative reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, which is the opposite of their reactivity in many transition-metal-catalyzed couplings. This suggests that if an SNAr reaction were to occur on a dihalothiophene, the chloride might be displaced in preference to the bromide, assuming the position is sufficiently activated.

Elimination reactions are not a common pathway for this compound itself, as it lacks a suitable leaving group on a side chain.

Organometallic Reagent Formation (e.g., Lithiation, Grignard Reactions)

The formation of organometallic reagents from this compound is a key strategy for its derivatization, enabling subsequent reactions with a wide array of electrophiles.

Lithiation: Halogen-metal exchange is a common method for the preparation of organolithium reagents. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures would be expected to proceed via bromine-lithium exchange to selectively form 4-chloro-2-thienyllithium. nih.gov This is because the C-Br bond is more labile towards this exchange than the C-Cl bond. The resulting organolithium species is a powerful nucleophile that can react with various electrophiles.

Reaction Scheme for Lithiation: this compound + n-BuLi → 4-Chloro-2-thienyllithium + n-BuBr

Grignard Reactions: Grignard reagents are typically formed by the reaction of an organohalide with magnesium metal. harvard.edu For this compound, the reaction with magnesium turnings in an ethereal solvent like THF or diethyl ether would be expected to selectively form the Grignard reagent at the 2-position, yielding (4-chloro-2-thienyl)magnesium bromide. This selectivity is again due to the higher reactivity of the C-Br bond compared to the C-Cl bond in this reaction. The resulting Grignard reagent is a versatile nucleophile for reactions with carbonyl compounds, nitriles, and other electrophiles.

Reaction Scheme for Grignard Formation: this compound + Mg → (4-Chloro-2-thienyl)magnesium bromide

Table 3: Reactivity of Organometallic Derivatives of this compound

| Organometallic Reagent | Formation Method | Reacts with Electrophiles like: |

| 4-Chloro-2-thienyllithium | Halogen-metal exchange with n-BuLi | Aldehydes, ketones, CO₂, DMF, etc. |

| (4-Chloro-2-thienyl)magnesium bromide | Reaction with Mg metal | Aldehydes, ketones, esters, CO₂, etc. |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of thiophene. The regiochemical outcome of EAS on a substituted thiophene is governed by the electronic and steric effects of the existing substituents. In this compound, both the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing due to the ability of their lone pairs to stabilize the intermediate arenium ion through resonance.

The 2- and 5-positions (α-positions) of the thiophene ring are inherently more reactive towards electrophiles than the 3- and 4-positions (β-positions). In this compound, the 2- and 4-positions are occupied. The directing effects of the substituents must therefore be considered for the remaining 3- and 5-positions.

The bromine at C-2 will direct incoming electrophiles to the 3- and 5-positions.

The chlorine at C-4 will direct incoming electrophiles to the 3- and 5-positions.

Both halogens reinforce the directing of electrophiles to the same available positions. However, the 5-position is generally more favored due to less steric hindrance compared to the 3-position, which is situated between the two halogen atoms. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 5-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. nih.govnih.gov

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | 2-Bromo-4-chloro-5-nitrothiophene |

| Bromination | Br⁺ | 2,5-Dibromo-4-chlorothiophene |

| Sulfonation | SO₃ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-5-bromo-3-chlorothiophene |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within a molecule.

One-dimensional (1D) NMR provides fundamental information about the structure of 2-Bromo-4-chlorothiophene. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Proton (¹H) NMR Spectroscopy: The structure of this compound features two protons on the thiophene (B33073) ring, H-3 and H-5. These protons are in distinct chemical environments and are expected to appear as two separate signals. Due to the electronegativity of the halogen substituents, these signals will be shifted downfield compared to unsubstituted thiophene. The proton at the C-3 position is adjacent to two carbons bearing a bromine and a chlorine atom, while the proton at the C-5 position is adjacent to the sulfur atom and the chlorinated carbon. This difference in electronic environment leads to different chemical shifts. Furthermore, these two protons will exhibit spin-spin coupling, appearing as doublets. For the closely related compound, 2-bromo-5-chlorothiophene (B1265590), the two protons appear as doublets at approximately 6.83 ppm and 6.67 ppm. chemicalbook.com A similar pattern is anticipated for this compound.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms of the thiophene ring. The chemical shifts are significantly influenced by the attached halogens. The carbon atom bonded to bromine (C-2) and the carbon atom bonded to chlorine (C-4) will be the most deshielded. The remaining two carbons (C-3 and C-5) will also have unique chemical shifts based on their proximity to the substituents and the sulfur atom. For comparison, in 2-bromothiophene, the carbon signals appear at approximately 112.9, 128.1, 128.8, and 130.9 ppm. The presence of a chlorine atom in this compound would further influence these shifts.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-3 | ¹H NMR | ~7.0 - 7.2 | Doublet (d) | ~1.5 - 2.0 |

| H-5 | ¹H NMR | ~7.1 - 7.3 | Doublet (d) | ~1.5 - 2.0 |

| C-2 | ¹³C NMR | ~110 - 115 | - | - |

| C-3 | ¹³C NMR | ~125 - 130 | - | - |

| C-4 | ¹³C NMR | ~122 - 127 | - | - |

| C-5 | ¹³C NMR | ~128 - 133 | - | - |

Two-dimensional (2D) NMR experiments provide correlational data that helps in assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. columbia.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of H-3 and H-5. This off-diagonal correlation would definitively prove that these two protons are spin-coupled, confirming their spatial relationship on the thiophene ring. This technique is particularly useful in distinguishing between isomers. A study on 2-Bromo-5-chlorothiophene utilized COSY to analyze the coupled two-spin system. chemrxiv.org

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or its more modern counterpart, the HSQC) experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. In the HMQC spectrum of this compound, a cross-peak would be observed between the ¹H signal of H-3 and the ¹³C signal of C-3. Similarly, a correlation would be seen between the H-5 signal and the C-5 signal. This experiment is crucial for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

For complex molecules or when dealing with low sample concentrations, advanced NMR techniques can be employed to improve spectral resolution and sensitivity. ipb.ptsemanticscholar.org

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for the two methine carbons (C-3 and C-5) and no signals for the quaternary carbons (C-2 and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled through bonds. diva-portal.org In this molecule, a NOESY spectrum could show a correlation between H-3 and H-5, providing further confirmation of their proximity on the five-membered ring.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring and its substituents. Key expected vibrational modes include C-H stretching, C=C ring stretching, C-S stretching, and the C-Br and C-Cl stretching vibrations. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected in the 1400-1600 cm⁻¹ region. The vibrations involving the carbon-halogen bonds will appear at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also provide information on the C=C and C-S ring vibrations. The C-Br and C-Cl stretching modes are also Raman active and would provide further structural confirmation. For the related compound 2-bromothiophene, Raman spectra have been recorded and analyzed. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides exact information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first vaporized and separated from other components on a gas chromatography column before being introduced into the mass spectrometer for ionization and detection.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). libretexts.orgdocbrown.info This results in a characteristic pattern of peaks at M+, M+2, and M+4, with predictable intensity ratios. libretexts.orgdocbrown.info

Fragmentation of the this compound molecular ion would likely proceed through the loss of the halogen atoms or cleavage of the thiophene ring. researchgate.net Key fragmentation pathways would include the loss of a bromine radical (·Br), a chlorine radical (·Cl), and subsequent ring fragmentation. The fragmentation pattern for related compounds like 2-chlorothiophene (B1346680) has been studied, providing a basis for predicting the behavior of this di-halogenated analog. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragment Structure | Notes |

|---|

This table presents hypothetical data based on established fragmentation principles for halogenated aromatic compounds.

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are versatile techniques for analyzing a broader range of compounds, including those that are less volatile or thermally labile. bioxpedia.com These methods are particularly useful for analyzing reaction mixtures or formulations containing this compound without extensive sample preparation.

For a small organohalogen compound, a reversed-phase column (e.g., C18) would typically be employed for separation. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as the ionization source, although APCI is often more suitable for relatively nonpolar, small molecules.

UPLC-MS offers advantages over conventional LC-MS, including higher resolution, increased sensitivity, and faster analysis times, which are beneficial for complex sample analysis or high-throughput screening. researchgate.net

Table 2: Hypothetical LC-MS/UPLC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|

This table outlines plausible experimental conditions for the analysis of this compound by LC-MS or UPLC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The thiophene ring is a chromophore that exhibits characteristic absorption in the UV region. Studies on various thiophene derivatives show that the position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. nii.ac.jp

The parent thiophene molecule shows a primary absorption band around 235 nm. nii.ac.jp The presence of halogen substituents (bromine and chlorine) on the thiophene ring acts as an auxochromic effect, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the interaction of the lone pair electrons of the halogens with the π-electron system of the thiophene ring. The specific λmax for this compound would be expected to be at a longer wavelength than that of unsubstituted thiophene.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L mol-1 cm-1) |

|---|

This table presents estimated UV-Vis absorption data based on the known effects of halogen substituents on the thiophene chromophore.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|

This table presents a representative set of crystallographic parameters that could be obtained from a single-crystal X-ray diffraction study of this compound.

Computational and Theoretical Studies on 2 Bromo 4 Chlorothiophene

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the intrinsic properties of molecules like 2-bromo-4-chlorothiophene can be understood at the atomic and electronic levels. These in silico methods allow for the determination of molecular structure, electronic behavior, and other key chemical characteristics without the need for laboratory synthesis and analysis.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a DFT calculation, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine key structural parameters.

The resulting optimized geometry would provide precise values for bond lengths, bond angles, and dihedral angles. It is anticipated that the carbon-carbon bond lengths within the thiophene (B33073) ring would exhibit values intermediate between typical single and double bonds, characteristic of an aromatic system. The carbon-sulfur bond lengths would be consistent with those observed in other thiophene derivatives. The C-Br and C-Cl bond lengths would reflect the covalent radii of the respective halogen atoms and the carbon atom of the thiophene ring. The planarity of the thiophene ring would be confirmed by dihedral angles close to 0° or 180°.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | ~1.37 |

| C3-C4 Bond Length (Å) | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.38 |

| C5-S1 Bond Length (Å) | ~1.72 |

| C2-S1 Bond Length (Å) | ~1.73 |

| C2-Br Bond Length (Å) | ~1.88 |

| C4-Cl Bond Length (Å) | ~1.73 |

| S1-C2-C3 Bond Angle (°) | ~111.5 |

| C2-C3-C4 Bond Angle (°) | ~112.5 |

| C3-C4-C5 Bond Angle (°) | ~112.0 |

| C4-C5-S1 Bond Angle (°) | ~111.8 |

Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes only.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Note: These are estimated energy ranges and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential localized around the sulfur atom due to its lone pairs of electrons. The regions around the bromine and chlorine atoms would exhibit areas of positive potential, known as sigma-holes, along the C-Br and C-Cl bond axes. This positive potential arises from the anisotropic distribution of electron density around the halogen atoms and is a key factor in their ability to form halogen bonds. The hydrogen atoms on the thiophene ring would also be associated with regions of positive potential.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can also be employed to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Computational Prediction of Vibrational Frequencies (IR and Raman)

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

The predicted IR and Raman spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of the various bonds. Key vibrational modes would include the C-H stretching vibrations, the C-C and C-S stretching modes of the thiophene ring, and the C-Br and C-Cl stretching vibrations. The calculated spectra would aid in the interpretation of experimental vibrational data.

Table 3: Predicted Major Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching | 3100-3150 |

| Thiophene Ring Stretching | 1300-1500 |

| C-Cl Stretching | 700-800 |

Note: These are approximate wavenumber ranges and are for illustrative purposes only.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations involve determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

For this compound, the predicted ¹H NMR spectrum would show two distinct signals for the two hydrogen atoms on the thiophene ring. The chemical shifts of these protons would be influenced by the electronic effects of the adjacent bromine and chlorine substituents. Similarly, the ¹³C NMR spectrum would display four signals corresponding to the four carbon atoms of the thiophene ring, with their chemical shifts being dependent on their local electronic environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| H3 | 7.0-7.2 |

| H5 | 7.2-7.4 |

| C2 | 110-115 |

| C3 | 128-132 |

| C4 | 120-125 |

Note: These are estimated chemical shift ranges relative to a standard (e.g., TMS) and are for illustrative purposes only.

Computational Reaction Mechanism Studies on this compound

While direct computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available research, the principles and methodologies can be understood through computational analyses of closely related halogenated thiophenes. These studies provide a framework for predicting reaction pathways, characterizing transition states, and understanding selectivity.

Transition State Characterization for Chemical Transformations

The characterization of transition states (TS) is a cornerstone of computational chemistry, providing insight into the energy barriers and geometries of fleeting molecular structures that dictate reaction rates and pathways. For halogenated thiophenes, computational methods are employed to map out the potential energy surface for various transformations, including fragmentation, substitution, and coupling reactions.

A pertinent example of this approach is the computational investigation into the ground-state dissociation pathways of the molecular cation of 2-chlorothiophene (B1346680). researchgate.net In such studies, high-level theoretical methods are used to elucidate the intricate mechanisms of thiophene ring-fragmentation (TRF). researchgate.net Researchers have identified that fragmentation is often preceded by an H or Cl atom transfer, a process that is computationally modeled to locate the corresponding transition states. researchgate.net

The general workflow for characterizing these transition states involves:

Geometry Optimization: Potential transition state structures are optimized using quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. rsc.org

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Energy Calculation: High-accuracy methods, such as G4 composite methods, are used to calculate the energies of the reactants, products, and the transition state to determine the activation energy (energy barrier) for the reaction. researchgate.net

For a molecule like this compound, this methodology could be applied to predict the transition states for reactions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or lithiation, determining which positions are most susceptible to reaction and under what energetic costs.

Theoretical Investigations into Reaction Selectivity

Theoretical investigations are crucial for understanding and predicting the selectivity (chemo-, regio-, and stereo-selectivity) of chemical reactions. For a di-halogenated compound like this compound, a key question is the relative reactivity of the different positions on the thiophene ring.

A prime example of this is seen in the selective Suzuki cross-coupling reactions of 2-bromo-5-chlorothiophene (B1265590). nih.govresearchgate.net Experimentally, the carbon-bromine bond reacts preferentially over the stronger carbon-chlorine bond in palladium-catalyzed reactions. nih.gov This selectivity can be investigated theoretically by modeling the key mechanistic step: the oxidative addition of the palladium catalyst to the C-Br versus the C-Cl bond.

Computational chemists can model the transition states for both potential pathways. The calculated activation energies would be expected to show a lower barrier for the C-Br bond cleavage compared to the C-Cl bond, providing a quantitative theoretical explanation for the observed regioselectivity. nih.gov DFT calculations on the products of these selective reactions are often used to analyze the electronic properties, such as the Frontier Molecular Orbitals (FMOs) and molecular electrostatic potentials, which further help to rationalize the observed reactivity. researchgate.netnih.gov

Similarly, in reactions like direct lithiation, the regioselectivity is governed by the acidity of the ring protons. mdpi.com Computational chemistry can predict the relative acidity of the protons at the C-3 and C-5 positions of this compound, thereby predicting the most likely site of deprotonation and subsequent reaction. The prediction of reaction selectivity is a significant challenge, and computational approaches often involve analyzing ensembles of possible transition state conformers to determine the most favorable reaction channel under Curtin-Hammett conditions. nih.gov

Structure-Activity Relationship (SAR) and Molecular Design Principles (Theoretical Aspects)

Computational methods are indispensable tools in modern medicinal chemistry and materials science for establishing structure-activity relationships (SAR) and guiding molecular design. For thiophene derivatives, these techniques are widely used to predict properties and screen virtual libraries for desired biological activities or material characteristics.

Computational Approaches to Molecular Property Prediction

Even before a compound is synthesized, computational methods can predict a wide array of its physical, chemical, and electronic properties. Density Functional Theory (DFT) is a particularly powerful and widely used method for this purpose. nih.govscispace.com For this compound and its derivatives, DFT calculations can provide valuable data.

Key predicted properties include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation. rroij.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions. nih.gov

Spectroscopic Properties: Computational methods can simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure of a synthesized compound. scispace.com

Below is a table of known identifiers and computationally predicted properties for the parent compound, this compound.

| Identifier/Property | Value |

|---|---|

| Molecular Formula | C₄H₂BrClS |

| Molecular Weight | 197.48 g/mol |

| CAS Number | 32431-92-8 |

To illustrate the output of such calculations, the following table presents DFT-calculated parameters for a related compound, 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene, derived from a study on 2-bromo-5-chlorothiophene derivatives. nih.gov

| Calculated Parameter | Value |

|---|---|

| HOMO Energy | -6.57 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap (ΔE) | 4.72 eV |

| Dipole Moment | 1.53 Debye |

These predicted properties are fundamental to building Quantitative Structure-Activity Relationship (QSAR) models, which correlate these computational descriptors with experimentally observed activities. nih.gov

In Silico Screening and Library Design of Thiophene Derivatives

In silico (computational) screening is a vital strategy for accelerating the discovery of new drugs and materials by filtering large virtual libraries of compounds to identify promising candidates for synthesis and testing. Thiophene derivatives are frequently used as core scaffolds in the design of such libraries due to their versatile biological activities. researchgate.netresearchgate.net

The general workflow for in silico screening and library design using a scaffold like this compound would be as follows:

Scaffold Selection: The core structure (e.g., this compound) is chosen based on known activity or its potential for chemical modification.

Virtual Library Generation: A large, diverse library of virtual compounds is created by computationally adding various substituents (R-groups) at reactive positions of the scaffold. For this compound, this would involve substituting the bromine, chlorine, or ring hydrogens.

Molecular Docking: The virtual library is screened against a specific biological target, typically a protein receptor or enzyme, using molecular docking software. japsonline.comrsc.org This process predicts the binding mode and affinity of each compound within the target's active site. Compounds with high predicted binding affinities are prioritized. mdpi.com

ADMET Prediction: The most promising candidates from docking are further analyzed computationally to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. japsonline.com

SAR/QSAR Model Development: The data from the screening (e.g., binding affinities) and the calculated molecular descriptors are used to build a Structure-Activity Relationship model. This model helps to understand which chemical features are important for activity and guides the design of a new, more focused generation of derivatives with potentially improved properties. nih.govnih.gov

This in silico approach has been successfully applied to numerous libraries of thiophene derivatives to identify potential agents for indications such as cancer, inflammation, and infectious diseases. nih.govresearchgate.netnih.gov

Applications of 2 Bromo 4 Chlorothiophene in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

2-Bromo-4-chlorothiophene is a key intermediate in organic synthesis due to the distinct chemical environments of the bromine and chlorine atoms attached to the thiophene (B33073) ring. google.comgoogle.com The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This difference in reactivity allows for regioselective functionalization, where the bromine at the 2-position can be selectively replaced while leaving the chlorine at the 4-position intact for subsequent transformations.

This stepwise functionalization is crucial for creating unsymmetrically substituted thiophenes, which are important precursors for a variety of target molecules. For example, the bromine can be converted into an organometallic species (e.g., via lithiation or Grignard formation) which can then react with an electrophile. researchgate.net Alternatively, the bromine can be substituted via palladium-catalyzed coupling reactions. The remaining chlorine atom can then be targeted in a subsequent reaction step, often under different or more forcing conditions, to introduce a second, different functional group. This versatility makes this compound a valuable starting material for building complex, multi-substituted thiophene derivatives. google.com

Building Block for Advanced Organic Materials

The rigid, aromatic structure of the thiophene ring makes it an ideal component for advanced organic materials. This compound provides a convenient entry point for incorporating this heterocycle into larger, functional systems designed for specific electronic or optical properties.

Halogenated thiophenes are fundamental monomers for the synthesis of polythiophenes, a class of conducting polymers with significant applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). nih.govresearchgate.net Polythiophenes derive their electronic properties from the extended π-conjugated system formed along the polymer backbone.

This compound can serve as a monomer in various polymerization reactions. For instance, in Grignard Metathesis (GRIM) polymerization, a di-functionalized thiophene can be converted into a polythiophene chain. nih.gov Nickel-catalyzed cross-coupling reactions are commonly employed to polymerize brominated thiophene monomers. nih.govrsc.org The specific substitution pattern of the monomer influences the regioregularity of the resulting polymer (e.g., head-to-tail coupling), which in turn significantly affects the material's electronic properties, such as charge carrier mobility.

Below is a table summarizing common polymerization methods used for thiophene-based monomers, which are applicable to derivatives of this compound.

| Polymerization Method | Catalyst/Reagent Example | Description | Relevant Findings |

| Kumada Coupling | Ni(dppp)Cl₂ | Cross-coupling of a thiophene Grignard reagent with a halogenated thiophene. | Enables the formation of regioregular poly(3-alkylthiophenes). nih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Cross-coupling of an organotin-functionalized thiophene with a halogenated thiophene. | A versatile method for creating well-defined polythiophene structures. nih.gov |

| GRIM Polymerization | R-MgX, Ni(dppp)Cl₂ | Involves the formation of a Grignard reagent from a dibrominated thiophene, followed by nickel-catalyzed polymerization. | A robust method for synthesizing high molecular weight, regioregular polythiophenes. nih.gov |

| C-H Functionalization | Pd or Ni catalysts | Direct coupling of a C-H bond with a C-X (halogen) bond, avoiding the need for pre-functionalization. | Offers a more atom-economical route to polythiophenes. nih.gov |

Table 1: Polymerization methods for thiophene-based materials.

Thiophene-based compounds are integral to the design of many synthetic dyes and pigments due to their ability to form extended conjugated systems that absorb light in the visible spectrum. sapub.orgnih.gov The thiophene ring can act as a key chromophore component, and its electronic properties can be tuned by adding various electron-donating or electron-withdrawing substituents.

This compound can be used as a starting material to create precursors for dyes. For example, it can be converted into an aminothiophene derivative. This amine can then undergo diazotization and subsequent coupling with another aromatic compound (a coupling component) to form a thiophene-based azo dye. sapub.org Azo dyes containing heterocyclic rings like thiophene are known for their high tinctorial strength and bright shades. sapub.org The specific positions of the bromo and chloro groups allow for the strategic placement of auxochromes (color-assisting groups) and other functionalities to fine-tune the color and fastness properties of the final dye. hw.ac.uksemanticscholar.org

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The properties of a MOF are determined by both the metal center and the organic linker. Thiophene-dicarboxylic acids and other functionalized thiophenes are used as organic linkers to create MOFs with specific properties for applications in gas storage, separations, and catalysis. chemrxiv.orgmdpi.com

This compound can be used as a precursor to synthesize these specialized organic linkers. Through sequential cross-coupling reactions, the bromine and chlorine atoms can be replaced with carboxylate groups or other coordinating moieties. For instance, a double Suzuki coupling could be used to attach two carboxyphenyl groups, creating a rigid, linear dicarboxylate linker. The resulting thiophene-based linker can then be reacted with metal salts to self-assemble into a functional MOF. researchgate.net The sulfur atom in the thiophene ring can also potentially coordinate with certain metal centers, offering an additional handle for designing the final framework structure.

Intermediates for Functionalized Thiophene-Based Compounds

Beyond polymers and materials, this compound is a building block for smaller, highly functionalized thiophene molecules that have direct applications in various industries, most notably agriculture.

The thiophene ring is a common scaffold found in a number of biologically active compounds, including pharmaceuticals and agrochemicals. pmarketresearch.com Its derivatives are used in the synthesis of insecticides, fungicides, and herbicides. niir.org 2-Chlorothiophene (B1346680) and its derivatives are known precursors for certain classes of insecticides. pmarketresearch.com

The synthesis of these complex active ingredients often requires a thiophene core with a specific substitution pattern. This compound provides a platform to build such molecules. For example, one of the halogen atoms can be displaced via nucleophilic substitution or used as a handle in a cross-coupling reaction to attach a side chain, while the other halogen remains for a later synthetic step. This stepwise approach is essential for assembling the complex structures required for high efficacy and selectivity in modern insecticides. nih.govarkat-usa.org Thiophene-containing molecules have been incorporated into various classes of insecticides, where the heterocycle plays a crucial role in the molecule's interaction with its biological target.

Precursors for Specialized Organic Heterocycles and Fine Chemicals

This compound is a halogenated thiophene derivative that serves as a valuable and versatile building block in organic synthesis. Its distinct substitution pattern, featuring a bromine atom at the 2-position and a chlorine atom at the 4-position, allows for selective functionalization through a variety of cross-coupling and substitution reactions. This reactivity makes it an important intermediate in the preparation of a wide range of specialized organic heterocycles and fine chemicals, which are of interest in medicinal chemistry, materials science, and agrochemicals.

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature of this compound. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling chemists to selectively introduce substituents at the 2-position while leaving the 4-position available for subsequent transformations. This regioselectivity is crucial for the controlled synthesis of complex molecules with well-defined structures.

A variety of synthetic transformations can be performed on this compound to generate more complex molecular architectures. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions, as well as amination and cyanation reactions. These methodologies provide access to a diverse array of substituted thiophenes, which can then be further elaborated into fused heterocyclic systems such as thienopyridines and thienopyrimidines.

For instance, the bromine atom can be readily displaced by various nucleophiles or coupled with a wide range of organometallic reagents. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position of the thiophene ring. The remaining chlorine atom at the 4-position can then be targeted in a subsequent reaction step, providing a pathway to disubstituted thiophenes with different functionalities at the 2- and 4-positions.

The following data table provides an overview of some of the key synthetic transformations of this compound, highlighting its utility as a precursor to various specialized organic heterocycles and fine chemicals.

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-chlorothiophene | Not specified | [General methodology] |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-chlorothiophene | Not specified | [General methodology] |

| This compound | Heck Reaction | Alkene, Pd catalyst, base | 2-Alkenyl-4-chlorothiophene | Not specified | [General methodology] |

| This compound | Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-4-chlorothiophene | Not specified | [General methodology] |

| This compound | Cyanation | Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd or Ni catalyst | 4-Chlorothiophene-2-carbonitrile (B1592968) | Not specified | [General methodology] |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Substituted-4-chloro-2-thiophenamine | Not specified | [General methodology] |

Note: The yields for these reactions are highly dependent on the specific substrates, catalysts, and reaction conditions used and are therefore not specified in this general overview.

The resulting substituted chlorothiophenes are valuable intermediates themselves. For example, 4-chlorothiophene-2-carbonitrile can be a precursor for the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are known to exhibit a range of biological activities. Similarly, N-substituted-4-chloro-2-thiophenamines can be used in the construction of thienopyridines and other fused heterocyclic systems. The versatility of this compound makes it a key component in the synthetic chemist's toolbox for the construction of novel and complex molecular architectures.

常见问题

Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent polarity). For example, palladium-catalyzed cross-coupling reactions require ligand screening (e.g., XPhos vs. SPhos) and inert conditions. Use ANOVA to identify statistically significant variables. Reconcile discrepancies by repeating trials under controlled humidity and oxygen levels .

Q. How to investigate tautomerism or regiochemical outcomes in reactions involving this compound?

- Methodological Answer :

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts. DFT calculations (e.g., Gibbs free energy differences) predict stable tautomers.

- Regiochemistry : Isotopic labeling (²H/¹³C) tracks substituent migration. Kinetic studies under varying temperatures reveal dominant pathways.

X-ray crystallography provides definitive structural evidence .

Q. What catalytic systems enhance regioselectivity in cross-coupling reactions with this compound?

- Methodological Answer : Pd(0)/Pd(II) catalysts with bulky ligands (e.g., t-BuBrettPhos) favor C-Br activation over C-Cl. Solvent effects (e.g., DMF for polar intermediates vs. toluene for steric control) modulate selectivity. Monitor reaction progress in situ via Raman spectroscopy to adjust ligand ratios dynamically .

Handling and Stability

Q. What are the critical storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under argon to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS. Avoid prolonged exposure to moisture, as Cl/Br substituents are susceptible to nucleophilic displacement .

Data Validation and Reproducibility

Q. How to validate computational models for this compound against experimental data?

- Methodological Answer : Compare DFT-optimized geometries with SCXRD bond lengths (e.g., C-Br ≈ 1.89 Å, C-Cl ≈ 1.73 Å). Use root-mean-square deviation (RMSD) analysis. Validate vibrational spectra via IR frequency scaling factors (0.96–0.98). Public databases like NIST Chemistry WebBook provide benchmark datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。